

# ST 1535: A Technical Guide to its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ST 1535** is a potent and selective antagonist of the adenosine A2A receptor, positioning it as a significant subject of research for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of **ST 1535**. It includes a detailed summary of its physicochemical characteristics, binding affinities, and functional activities. Furthermore, this document outlines key experimental protocols for its study and visualizes the associated signaling pathways and experimental workflows.

# Molecular Structure and Physicochemical Properties

**ST 1535**, with the IUPAC name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a purine derivative. Its core structure is fundamental to its interaction with the adenosine A2A receptor.

Table 1: Physicochemical Properties of **ST 1535** 



Property	Value	Source
Molecular Formula	C12H16N8	[1][2]
Molecular Weight	272.31 g/mol	[2]
CAS Number	496955-42-1	[1]
IUPAC Name	2-butyl-9-methyl-8-(2H-1,2,3- triazol-2-yl)-9H-purin-6-amine	[2]
Topological Polar Surface Area	99.81 Ų	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	6	[3]
Rotatable Bonds	4	[3]

## **Chemical Synthesis**

A practical and sustainable synthesis of **ST 1535** has been developed, reportedly utilizing an iron-catalyzed Kumada cross-coupling reaction. While the detailed, step-by-step protocol is proprietary and found within specific publications, the general synthetic strategy involves the coupling of a substituted purine with a butyl group.

## **Biological Activity and Pharmacological Properties**

**ST 1535** exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonist activity at this receptor modulates downstream signaling pathways, which is the basis for its therapeutic potential.

Table 2: In Vitro Binding Affinity and Functional Activity of ST 1535



Target	Assay Type	Value	Species	Source
Adenosine A2A Receptor	Ki	9.2 nM	Human	[4]
Adenosine A <sub>1</sub> Receptor	Ki	85 nM	Human	[4]
Adenosine A₃ Receptor	Ki	>1000 nM	Human	[4]
Adenosine A2A Receptor	IC50	353 ± 30 nM	Human	[4]
Adenosine A <sub>1</sub> Receptor	IC50	510 ± 38 nM	Human	[4]

Table 3: In Vivo Pharmacological Effects of ST 1535

Animal Model	Dosing	Effect	Source
Mouse (Haloperidol- induced catalepsy)	5 and 10 mg/kg (oral)	Antagonizes catalepsy	[4]
Mouse (Haloperidol- induced catalepsy)	1.25 and 2.5 mg/kg (oral)	Potentiates L-DOPA effects in reducing catalepsy	[4]
Rat (6-OHDA lesioned model of Parkinson's)	2.5-40 mg/kg (oral)	Dose-related increase in ipsilateral rotation	[5]
Rat (6-OHDA lesioned model of Parkinson's)	40 mg/kg (oral) with 7 mg/kg L-DOPA	Enhanced intensity and duration of contralateral rotation	[5]
Mouse (MPTP model of Parkinson's)	2 mg/kg with MPTP	Prevented dopaminergic neuron loss	[3]

# **Signaling Pathway**



### Foundational & Exploratory

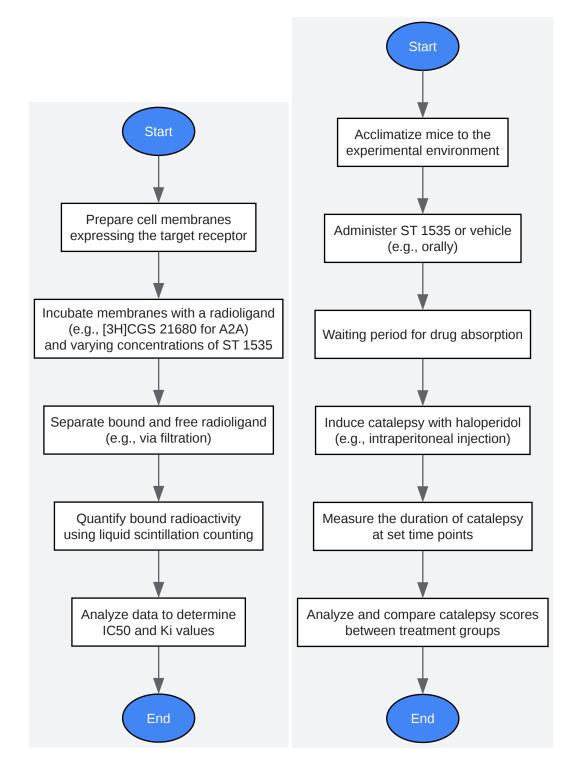
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As an antagonist of the adenosine A2A receptor, **ST 1535** blocks the canonical G-protein coupled signaling cascade initiated by adenosine. The A2A receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By blocking this initial step, **ST 1535** effectively inhibits the entire signaling cascade.









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